molecular formula C12H9N3O2S B11602620 (5Z)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11602620
M. Wt: 259.29 g/mol
InChI Key: SUKZTPQBMIEINA-POHAHGRESA-N
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Description

(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused with a thiazole ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves the condensation of 4-methoxybenzaldehyde with 1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification process may include advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE stands out due to its unique triazolothiazole structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its significance .

Properties

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C12H9N3O2S/c1-17-9-4-2-8(3-5-9)6-10-11(16)15-12(18-10)13-7-14-15/h2-7H,1H3/b10-6-

InChI Key

SUKZTPQBMIEINA-POHAHGRESA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC=N3)S2

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2

Origin of Product

United States

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